N-(1H-indazol-6-yl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
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Overview
Description
The compound “N-(1H-indazol-6-yl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including an indazole ring and a pyrimido[2,1-b][1,3]thiazine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, indazoles can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The indazole ring system is a bicyclic compound consisting of two nitrogen atoms and one benzene ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups provides various sites for reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Scientific Research Applications
a. Anticancer Agents: Indazoles have been investigated as potential antitumor agents. Researchers have synthesized various N-phenyl-1H-indazole-1-carboxamides and evaluated their in vitro antiproliferative activities against tumor cell lines derived from different cancer types . The compound may exhibit similar properties, making it a candidate for further exploration in cancer therapy.
b. Antihypertensive Agents: Certain indazole derivatives have demonstrated antihypertensive effects. Although specific studies on the compound are scarce, its structural features suggest potential interactions with relevant biological targets.
c. Anti-inflammatory and Antidepressant Properties: Indazoles have been investigated for their anti-inflammatory and antidepressant activities. While direct evidence for this specific compound is limited, its indazole moiety aligns with these therapeutic areas.
d. Selective Inhibitors: Indazoles can act as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ). Targeting PI3Kδ is relevant for the treatment of respiratory diseases. Further research could explore whether our compound exhibits similar inhibitory effects.
Synthetic Approaches
Understanding the synthetic strategies for indazoles is crucial for drug development. Recent methods include:
a. Transition Metal-Catalyzed Reactions: A Cu(OAc)₂-catalyzed synthesis of 1H-indazoles via N–N bond formation has been reported. Starting from 2-(methylamino)benzonitrile, this method yields a variety of 1H-indazoles in good to excellent yields .
Mechanism of Action
Indazole Derivatives
Indazole derivatives are important heterocyclic compounds that have a wide variety of medicinal applications. They have been found in many important synthetic drug molecules and have shown clinical and biological applications . Indazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Target of Action
The targets of indazole derivatives can vary depending on the specific compound and its structure. Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle .
Mode of Action
The mode of action of indazole derivatives can also vary widely. For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Biochemical Pathways
The biochemical pathways affected by indazole derivatives can be diverse, depending on the specific compound and its targets. Some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), suggesting that they may affect inflammatory pathways .
Result of Action
The result of the action of indazole derivatives can vary depending on the specific compound and its targets. Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1H-indazol-6-yl)-7-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-9-5-17-16-21(15(9)23)7-11(8-24-16)14(22)19-12-3-2-10-6-18-20-13(10)4-12/h2-6,11H,7-8H2,1H3,(H,18,20)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVZWXYDIIWHCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-6-yl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide |
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